molecular formula C28H22N8O6 B15018299 4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(Z)-(2-{4-[(4-methoxyphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B15018299
M. Wt: 566.5 g/mol
InChI Key: ASMYBFBBAROIAG-MWLSYYOVSA-N
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Description

4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID is a complex organic compound that features a furan ring, a benzoic acid moiety, and a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves multiple steps, including the formation of the triazine core, the introduction of the furan ring, and the attachment of the benzoic acid moiety. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: Nitro groups can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the benzoic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Electrophilic aromatic substitution using halogens or nitrating agents.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated or nitrated benzoic acids.

Scientific Research Applications

4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID involves its interaction with cellular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with DNA, leading to the disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{5-[(Z)-(2-{4-[(4-METHOXYPHENYL)AMINO]-6-[(4-NITROPHENYL)AMINO]-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID lies in its combination of a triazine core with furan and benzoic acid moieties, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C28H22N8O6

Molecular Weight

566.5 g/mol

IUPAC Name

4-[5-[(Z)-[[4-(4-methoxyanilino)-6-(4-nitroanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C28H22N8O6/c1-41-22-12-8-20(9-13-22)31-27-32-26(30-19-6-10-21(11-7-19)36(39)40)33-28(34-27)35-29-16-23-14-15-24(42-23)17-2-4-18(5-3-17)25(37)38/h2-16H,1H3,(H,37,38)(H3,30,31,32,33,34,35)/b29-16-

InChI Key

ASMYBFBBAROIAG-MWLSYYOVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])N/N=C\C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)[N+](=O)[O-])NN=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O

Origin of Product

United States

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